molecular formula C9H8BrClN2 B1519706 2-Amino-6-bromoquinoline hydrochloride CAS No. 1170935-81-5

2-Amino-6-bromoquinoline hydrochloride

Cat. No.: B1519706
CAS No.: 1170935-81-5
M. Wt: 259.53 g/mol
InChI Key: UENOKFQVCSNKMU-UHFFFAOYSA-N
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Description

2-Amino-6-bromoquinoline hydrochloride is a solid compound with the empirical formula C9H7BrN2 · HCl and a molecular weight of 259.53 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is NC1=NC2=C (C=C1)C=C (Br)C=C2.Cl . The InChI is 1S/C9H7BrN2.ClH/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8;/h1-5H, (H2,11,12);1H .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C9H7BrN2 · HCl and it has a molecular weight of 259.53 .

Scientific Research Applications

Synthesis and Reactivity

  • Biaryl Systems Synthesis : Bromoquinolines, including 2-bromoquinoline and its derivatives, were used alongside 2-aminophenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling conditions to form biaryl systems. These systems were further modified using palladium-catalyzed C-H activation and C-N bond formation, demonstrating the versatility of bromoquinolines in organic synthesis (Håheim et al., 2019).

Medicinal Chemistry and Pharmacology

  • Antimalarial Properties : Isocryptolepine, an antimalarial natural product, was synthesized from 3-bromoquinoline and 2-aminophenylboronic acid hydrochloride. This process involved Suzuki–Miyaura cross-coupling and palladium-initiated intramolecular C–H activation/C–N bond formation, highlighting the role of bromoquinolines in antimalarial drug synthesis (Helgeland & Sydnes, 2017).

Material Science and Brightening Agents

  • Fluorescent Brightening Agents : The synthesis of 2-aryl-6-bromoquinolines, derivable from bromoquinolines, led to the creation of fluorescent brightening agents. These compounds have potential applications in material science, particularly in enhancing the brightness and appearance of materials (Rangnekar & Shenoy, 1987).

Antimicrobial Research

  • Antimicrobial Activities : Amino derivatives of bromoquinolines, such as 5,7-dibromo-2-methyl-8-hydroxyquinoline, have shown significant antimicrobial activities against various bacteria and yeast. This indicates the potential of bromoquinolines and their derivatives in developing new antimicrobial agents (Okide, Adikwu, & Esimone, 2000).

Organic Synthesis and Ligand Development

  • Ligand Synthesis for Protein Interactions : The selective Buchwald-Hartwig amination of bromoquinolines led to the synthesis of 6-heterocyclic substituted 2-aminoquinolines. These compounds have shown increased binding affinity for the Src homology 3 (SH3) domain, important in mediating biological processes and therapeutic agent development (Smith, Jones, Booker, & Pyke, 2008).

Safety and Hazards

According to Sigma-Aldrich, 2-Amino-6-bromoquinoline hydrochloride has a hazard classification of Acute Tox. 4 Oral . The safety information includes pictograms GHS07, the signal word “Warning”, and precautionary statements P301 + P312 + P330 .

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromoquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom at the 6th position and the amino group at the 2nd position contribute to its reactivity and binding affinity with biomolecules. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It binds to specific sites on enzymes or proteins, altering their conformation and activity. This can lead to changes in gene expression and subsequent cellular responses. The presence of the bromine atom enhances its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups . It has been observed that the compound remains stable under controlled conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on biochemical pathways and cellular functions . High doses may lead to toxic or adverse effects, including disruptions in metabolic processes and cellular damage. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular functions. The distribution pattern of the compound can influence its overall efficacy and specificity in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

6-bromoquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENOKFQVCSNKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656600
Record name 6-Bromoquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170935-81-5
Record name 6-Bromoquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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